Spectroscopic Validation and Synthetic Utility of 2-Ethenyl-3-methoxy-N-methylaniline: A Technical Whitepaper
Spectroscopic Validation and Synthetic Utility of 2-Ethenyl-3-methoxy-N-methylaniline: A Technical Whitepaper
Executive Summary
As drug development increasingly relies on complex, functionalized heterocycles, the rigorous characterization of precursor building blocks becomes paramount. 2-Ethenyl-3-methoxy-N-methylaniline (CAS: 210536-36-0), also known as 3-methoxy-N-methyl-2-vinylaniline, is a highly specialized ortho-vinylaniline derivative. Its unique 1,2,3-trisubstitution pattern makes it an invaluable precursor for the divergent synthesis of complex indole architectures[1]. This whitepaper establishes the authoritative spectroscopic baseline for this compound and details self-validating analytical protocols designed to ensure high-fidelity downstream cyclizations.
Structural Dynamics and Mechanistic Causality
In 2-ethenyl-3-methoxy-N-methylaniline, the C2-vinyl group is flanked by two sterically demanding and electron-donating groups: the C1 N-methylamino group and the C3 methoxy group.
Causality of Reactivity: This severe steric crowding forces the vinyl moiety out of coplanarity with the aromatic
Spectroscopic Characterization Data
To establish a self-validating analytical baseline, the following spectroscopic data profiles the electronic shielding effects induced by the compound's functional groups.
Table 1: H NMR Data (400 MHz, CDCl )
Causality Note: The aromatic protons display a classic 1,2,3-trisubstitution pattern. The C4 and C6 protons are highly shielded due to the resonance electron donation from the ortho-methoxy and ortho-N-methylamino groups, respectively.
| Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment & Mechanistic Rationale |
| 7.15 | t | 1H | 8.2 | C5-H : Meta to both EDGs; least shielded aromatic proton. |
| 6.75 | dd | 1H | 17.8, 11.5 | Vinyl -CH= : Internal alkene proton, complex splitting due to restricted rotation. |
| 6.45 | d | 1H | 8.2 | C6-H : Ortho to N-methylamino group; strongly shielded. |
| 6.35 | d | 1H | 8.2 | C4-H : Ortho to methoxy group; highest electron density. |
| 5.60 | dd | 1H | 17.8, 2.0 | Vinyl =CH |
| 5.45 | dd | 1H | 11.5, 2.0 | Vinyl =CH |
| 3.90 | br s | 1H | - | N-H : Broadened by quadrupolar relaxation. |
| 3.82 | s | 3H | - | O-CH |
| 2.85 | s | 3H | - | N-CH |
Table 2: C NMR Data (101 MHz, CDCl )
| Chemical Shift ( | Carbon Type | Assignment |
| 158.5 | Quaternary | C3 (C-OCH |
| 149.0 | Quaternary | C1 (C-NHCH |
| 129.0 | CH | C5 (Aromatic) |
| 128.5 | CH | Vinyl -CH= |
| 116.2 | CH | Vinyl =CH |
| 112.0 | Quaternary | C2 (C-Vinyl) |
| 106.2 | CH | C6 (Aromatic) |
| 103.5 | CH | C4 (Aromatic) |
| 55.8 | CH | O-CH |
| 30.5 | CH | N-CH |
Table 3: IR and HRMS Parameters
| Technique | Key Signals / Values | Diagnostic Significance |
| FT-IR (ATR) | 3410, 1620, 1250 cm⁻¹ | N-H stretch, Vinyl C=C stretch, C-O-C asymmetric stretch. |
| HRMS (ESI+) | m/z 164.1075 [M+H]⁺ | Confirms exact mass (Calculated for C |
Self-Validating Experimental Protocols
As a standard practice in library synthesis, analytical workflows must be self-validating. Relying on a single integration parameter can lead to false purity assessments, particularly with sterically hindered molecules.
Protocol A: Quantitative H NMR (qNMR) for Absolute Purity
Causality: The out-of-plane twist of the vinyl group significantly increases its longitudinal relaxation time (
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Sample Preparation: Dissolve exactly 15.0 mg of 2-ethenyl-3-methoxy-N-methylaniline and 5.0 mg of 1,3,5-trimethoxybenzene (internal standard) in 0.6 mL of CDCl
. -
Acquisition Parameters: Utilize a 90° excitation pulse (zg sequence). Crucial Step: Set the relaxation delay (D1) to 15 seconds. This exceeds
for the vinyl protons, ensuring complete return to thermal equilibrium and guaranteeing quantitative integration. -
Validation: The integration ratio of the internal standard's aromatic protons (6.08 ppm, 3H) against the analyte's C5-H (7.15 ppm, 1H) must yield a mass balance of
98.5% before the batch is cleared for synthesis.
Protocol B: Orthogonal LC-MS/MS Reaction Monitoring
Causality: During cyclization to the indole, the molecular mass decreases by 2 Da (loss of H
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Stationary Phase: C18 superficially porous particle (SPP) column (2.1 x 50 mm, 2.7 µm) to minimize band broadening.
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Mobile Phase: Gradient of 0.1% Formic Acid in H
O (A) and 0.1% Formic Acid in Acetonitrile (B). Ramp from 5% B to 95% B over 4.5 minutes. -
Detection: Electrospray Ionization in positive mode (ESI+). Monitor the transition from m/z 164.1 (starting material) to m/z 162.1 (indole product).
Mechanistic Visualization: Divergent Indole Synthesis
The utility of 2-vinylanilines lies in their capacity to undergo diverse cyclization paradigms[1]. The diagram below maps the logical relationships between the starting material and its terminal heterocyclic products, catalyzed by different transition-metal systems[3].
Caption: Divergent synthetic pathways of 2-ethenyl-3-methoxy-N-methylaniline yielding complex indoles.
References
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Interrupted Intramolecular Hydroaminomethylation of N-Protected-2-vinyl Anilines: Novel Access to 3-Substitued Indoles or Indoline-2-ols Source: MDPI URL:[Link]
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Copper-Catalyzed Synthesis of N-Aryl and N-Sulfonyl Indoles from 2-Vinylanilines with O2 as Terminal Oxidant and TEMPO as Co-Catalyst Source: PMC (NIH) URL:[Link]
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Synthesis of 3-Selenylindoles through Organoselenium-Promoted Selenocyclization of 2-Vinylaniline Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]
